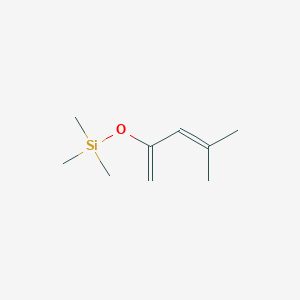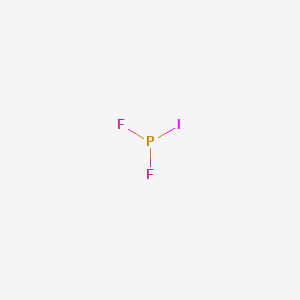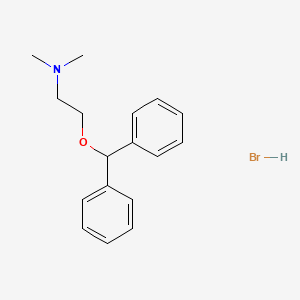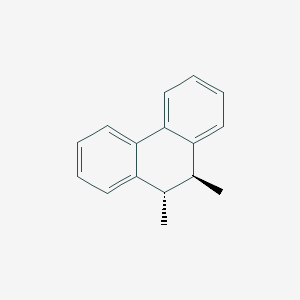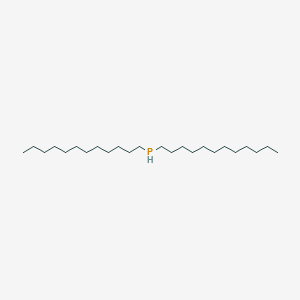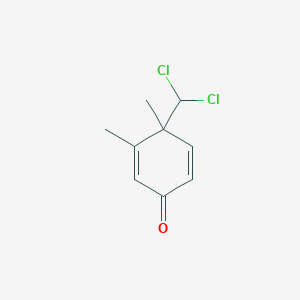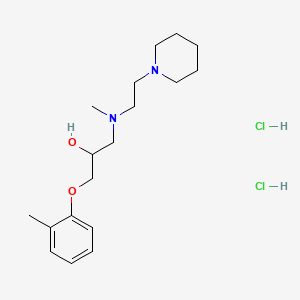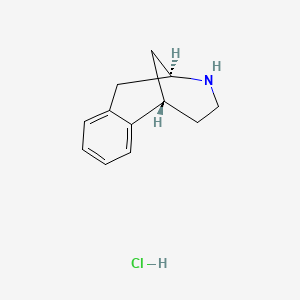![molecular formula C8H15NOS B14713119 N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine CAS No. 10533-73-0](/img/structure/B14713119.png)
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine is a chemical compound known for its unique structure and properties It is characterized by the presence of a cyclohexylidene ring substituted with a methyl group and a methylsulfanyl group, along with a hydroxylamine functional group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine typically involves the reaction of 2-methyl-2-(methylsulfanyl)cyclohexanone with hydroxylamine hydrochloride under basic conditions. The reaction is carried out in an organic solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified through recrystallization.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of automated systems allows for precise control of reaction parameters, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Substitution: The hydroxylamine group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oximes, amines, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Wirkmechanismus
The mechanism of action of N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine involves its interaction with molecular targets through its functional groups. The hydroxylamine group can form hydrogen bonds and participate in redox reactions, while the methylsulfanyl group can engage in nucleophilic or electrophilic interactions. These interactions can modulate the activity of enzymes, receptors, or other biomolecules, leading to various biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
N-Methylhydroxylamine: Similar in structure but lacks the cyclohexylidene ring and methylsulfanyl group.
Cyclohexanone oxime: Contains a cyclohexylidene ring but lacks the methyl and methylsulfanyl substitutions.
Methanesulfonamide: Contains a methylsulfanyl group but lacks the cyclohexylidene ring and hydroxylamine group.
Uniqueness
N-[2-Methyl-2-(methylsulfanyl)cyclohexylidene]hydroxylamine is unique due to the combination of its functional groups and ring structure, which confer distinct reactivity and potential applications. The presence of both the hydroxylamine and methylsulfanyl groups allows for diverse chemical interactions and modifications, making it a valuable compound in various research fields.
Eigenschaften
CAS-Nummer |
10533-73-0 |
|---|---|
Molekularformel |
C8H15NOS |
Molekulargewicht |
173.28 g/mol |
IUPAC-Name |
N-(2-methyl-2-methylsulfanylcyclohexylidene)hydroxylamine |
InChI |
InChI=1S/C8H15NOS/c1-8(11-2)6-4-3-5-7(8)9-10/h10H,3-6H2,1-2H3 |
InChI-Schlüssel |
CPFYYKRZWPYOMX-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(CCCCC1=NO)SC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


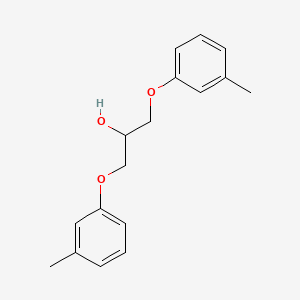

![Phenyltris[(prop-2-en-1-yl)oxy]silane](/img/structure/B14713039.png)
